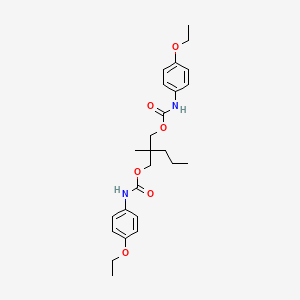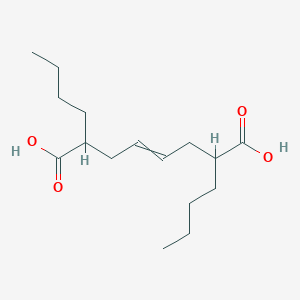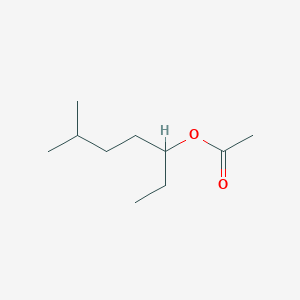
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two nitrophenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one typically involves the nitration of a bis(4-hydroxyphenyl) compound. The process includes the following steps:
Nitration: A bis(4-hydroxyphenyl) compound is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces nitro groups into the phenyl rings.
Cyclization: The nitrated compound undergoes cyclization to form the benzofuran core. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrazine or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine monohydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Ethers, esters, and other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of active intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Similar in structure but with a propane core instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Features amino groups instead of nitro groups.
Uniqueness
3,3-Bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
33964-04-4 |
|---|---|
Fórmula molecular |
C20H12N2O8 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
3,3-bis(4-hydroxy-3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12N2O8/c23-17-7-5-11(9-15(17)21(26)27)20(12-6-8-18(24)16(10-12)22(28)29)14-4-2-1-3-13(14)19(25)30-20/h1-10,23-24H |
Clave InChI |
ILNAKHGFKXCKJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
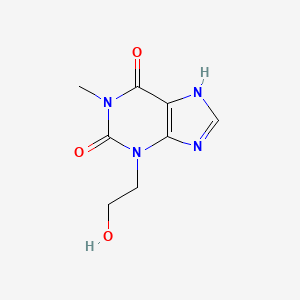


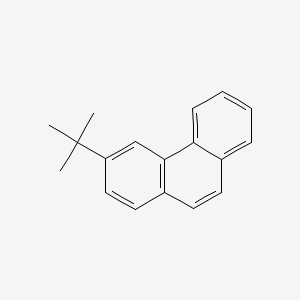
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
